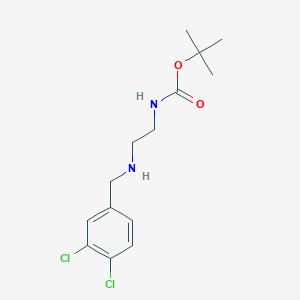

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate

説明

“tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate” is a chemical compound with the CAS Number: 1439823-61-6 . It has a molecular weight of 319.23 . The compound is stored at temperatures between 28 C .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, has been achieved by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)8-12(10)16/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用

Chemical Synthesis and Derivatives :

- tert-Butyl carbamate derivatives are studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This process is efficient and can be used to prepare α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

- A specific synthesis method involves protecting the amino group of 2-(2-aminoethoxy)ethanol, followed by condensation and de-protection steps, yielding various carbamate derivatives with potential applications in chemical synthesis (Wu, 2011).

Pharmaceutical Intermediate :

- Certain tert-butyl carbamate derivatives, such as tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, serve as important intermediates in the synthesis of biologically active compounds like omisertinib (AZD9291), highlighting their significance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).

Crystallography and Structural Analysis :

- Studies on the crystal structures of compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate contribute to our understanding of molecular interactions, such as hydrogen and halogen bonds, which are essential for designing new materials and pharmaceuticals (Baillargeon et al., 2017).

Methodological Developments in Organic Synthesis :

- The synthesis of tert-butyl carbamate derivatives through methods like the Curtius rearrangement highlights the ongoing development of new synthetic methodologies, which are crucial for the advancement of organic chemistry (Lebel & Leogane, 2005).

特性

IUPAC Name |

tert-butyl N-[2-[(3,4-dichlorophenyl)methylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)12(16)8-10/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVOJKXQMJHOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-amino-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate](/img/structure/B1397061.png)

![Methyl 2-hydroxy-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1397067.png)

![Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate](/img/structure/B1397068.png)

![(2-Methylbenzo[d]oxazol-7-yl)methanol](/img/structure/B1397069.png)

![4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1397074.png)

![tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1397084.png)